molecular formula C16H6ClNO6S2 B4891377 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate

2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate

Cat. No. B4891377
M. Wt: 407.8 g/mol
InChI Key: BFPDMISARNZMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate, also known as NB-506, is a chemical compound that has shown promising results in scientific research. It belongs to the class of benzothiophene derivatives and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate involves its ability to interact with specific molecular targets in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. In addition, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate in lab experiments is its high purity and yield, which makes it easy to obtain and work with. Another advantage is its ability to selectively target specific molecular targets in cells, which makes it a promising candidate for the development of new drugs. However, one limitation of using 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the study of 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate. One area of research is the development of new derivatives of 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate that have improved pharmacological properties and reduced toxicity. Another area of research is the evaluation of 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate in preclinical and clinical studies for its potential use in the treatment of cancer and Alzheimer's disease. Additionally, the mechanism of action of 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate could be further elucidated to identify new molecular targets for drug development.

Synthesis Methods

The synthesis of 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate involves the condensation of 2-aminothiophenol and 3-chloro-6-nitrobenzoic acid in the presence of phosphorous oxychloride and triethylamine. The resulting compound is then treated with carbon disulfide and sodium hydroxide to obtain 2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate in high yield and purity.

Scientific Research Applications

2-oxo-1,3-benzoxathiol-5-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease, with research indicating its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.

properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6ClNO6S2/c17-13-9-3-1-7(18(21)22)5-11(9)25-14(13)15(19)23-8-2-4-10-12(6-8)26-16(20)24-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPDMISARNZMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)OC3=CC4=C(C=C3)OC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate

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